molecular formula C12H12BrNO2 B1413973 Ethyl 2-bromo-4-cyano-5-methylphenylacetate CAS No. 1807209-80-8

Ethyl 2-bromo-4-cyano-5-methylphenylacetate

Cat. No. B1413973
CAS RN: 1807209-80-8
M. Wt: 282.13 g/mol
InChI Key: ZFTGBGZXDSOOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-bromo-4-cyano-5-methylphenylacetate (EBCMA) is an organic chemical compound that has been widely studied for its various applications in scientific research. EBCMA is a colorless liquid with a sweet, fruity odor and a boiling point of 170°C. It is a versatile compound that can be used in a variety of applications, including synthesis, chemical reaction studies, and biochemical and physiological research.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-5-methylphenylacetate has been widely used in scientific research due to its versatile properties. It has been used in the synthesis of various organic compounds, as well as in chemical reaction studies. It has also been used in biochemical and physiological research, as it is able to interact with various biological molecules. For example, this compound has been used to study the effects of oxidative stress on cells, as well as to study the effects of various drugs on cells.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-cyano-5-methylphenylacetate is not yet fully understood. However, it is believed to interact with various biological molecules, such as proteins, lipids, and nucleic acids. It is thought to form complexes with these molecules, which can then affect their structure and function. This can lead to changes in the biochemical and physiological processes of cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to induce oxidative stress in cells, which can lead to damage to DNA, proteins, and lipids. It has also been shown to affect the expression of certain genes, which can lead to changes in cell function. Additionally, this compound has been shown to inhibit the activity of enzymes involved in metabolism, which can lead to changes in metabolic pathways.

Advantages and Limitations for Lab Experiments

Ethyl 2-bromo-4-cyano-5-methylphenylacetate has several advantages for use in laboratory experiments. It is relatively safe to handle and is easily synthesized in high yields. Additionally, its interaction with biological molecules makes it useful for studying various biochemical and physiological processes. However, there are some limitations to its use. For example, it can be toxic to cells in high concentrations, and its effects on cells may vary depending on the concentration used.

Future Directions

There are many potential future directions for the use of Ethyl 2-bromo-4-cyano-5-methylphenylacetate in scientific research. For example, it could be used in studies of drug metabolism and the effects of drugs on cells. Additionally, it could be used to study the effects of oxidative stress on cells, as well as to study the effects of various environmental toxins on cells. Furthermore, it could be used to study the effects of various drugs on gene expression and metabolic pathways. Finally, it could be used to study the effects of various diseases on cells.

properties

IUPAC Name

ethyl 2-(2-bromo-4-cyano-5-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-9-4-8(2)10(7-14)5-11(9)13/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTGBGZXDSOOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C(=C1)C)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.